![molecular formula C16H14N4O2S B2787241 3-(4-Nitro-phenyl)-6-p-tolyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione CAS No. 173276-51-2](/img/structure/B2787241.png)
3-(4-Nitro-phenyl)-6-p-tolyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione
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Overview
Description
1,3,5-Triazines are a class of compounds that have been the object of considerable interest due to their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .
Synthesis Analysis
Several specific synthetic protocols have been developed for the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Molecular Structure Analysis
The structure of 1,3,5-triazine derivatives can be confirmed by using Fourier transform infrared spectroscopy (FTIR), thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and gel permeation chromatography (GPC) .Chemical Reactions Analysis
The complete range of 2,4,6-trisubstituted-1,3,5-triazines were obtained from cyanuric chloride by sequential substitution of the chloride atom using oxygen, nitrogen and sulfur centered nucleophiles .Physical And Chemical Properties Analysis
The photo physical and thermal properties of 1,3,5-triazine derivatives have been investigated. The TGA data indicates that all the three compounds are stable up to 160 °C .Scientific Research Applications
Biological Applications
Triazine derivatives, including “3-(4-Nitro-phenyl)-6-p-tolyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione”, have been identified as multifunctional, adaptable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, and anti-protozoal .
Antimicrobial Activity
The synthesized compounds of triazine derivatives have been evaluated for their antimicrobial activity against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria, and C. albicans representing fungi .
Antitumor Properties
Some 1,3,5-triazines display important biological properties; for example, hexamethylmelamine (HMM, 1) and 2-amino- 4-morphlino- s -triazine ( 2) are used clinically due to their antitumor properties to treat lung breast and ovarian cancer, respectively .
Inhibitory Activity
More recently, significant aromatase inhibitory activity was observed for 1,3,5-triazines .
Antagonist Activity
The compounds of type 8 show potent activity against leukotriene C 4 (LTC 4) antagonist, which possess a protective effect on HCl.ethanol-induced gastric lesions .
Use in Chemical Biology
The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .
Use in Heterogeneous Catalysis
Triazine and tetrazines rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) leads to great practical applications such as heterogeneous catalysis .
Use in Energy-related Functions
Triazine and tetrazines are also used in energy-related functions .
Future Directions
properties
IUPAC Name |
6-(4-methylphenyl)-3-(4-nitrophenyl)-1,4-dihydro-1,3,5-triazine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-11-2-4-12(5-3-11)15-17-10-19(16(23)18-15)13-6-8-14(9-7-13)20(21)22/h2-9H,10H2,1H3,(H,17,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRFWLDCIJBCND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NCN(C(=S)N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methylphenyl)-3-(4-nitrophenyl)-1,4-dihydro-1,3,5-triazine-2-thione |
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